molecular formula C11H13NO2 B6246696 6-(4-hydroxyphenyl)piperidin-2-one CAS No. 1894476-63-1

6-(4-hydroxyphenyl)piperidin-2-one

Cat. No.: B6246696
CAS No.: 1894476-63-1
M. Wt: 191.2
InChI Key:
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Description

6-(4-Hydroxyphenyl)piperidin-2-one is an organic compound characterized by a piperidinone ring substituted with a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-hydroxyphenyl)piperidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde and piperidine.

    Formation of Intermediate: The initial step involves the condensation of 4-hydroxybenzaldehyde with piperidine to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization under acidic conditions to form the piperidinone ring.

    Purification: The final product is purified using recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The process involves:

    Continuous Flow Synthesis: Reactants are continuously fed into a reactor where the condensation and cyclization reactions occur.

    Automated Purification: The product is automatically separated and purified using industrial-scale chromatography systems.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones.

    Reduction: The compound can be reduced to form the corresponding piperidine derivative.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products:

    Oxidation: Formation of 4-hydroxyquinone derivatives.

    Reduction: Formation of 4-hydroxyphenylpiperidine.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.

    Material Science: Incorporated into polymers to enhance thermal stability and mechanical properties.

Biology:

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding Studies: Used in the study of receptor-ligand interactions due to its structural similarity to neurotransmitters.

Medicine:

    Drug Development: Serves as a scaffold for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Antioxidant Properties: Exhibits antioxidant activity, making it a candidate for therapeutic applications in oxidative stress-related diseases.

Industry:

    Polymer Additives: Used as an additive in the production of high-performance polymers.

    Coatings: Incorporated into coatings to improve durability and resistance to environmental degradation.

Mechanism of Action

The mechanism of action of 6-(4-hydroxyphenyl)piperidin-2-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity by forming stable complexes.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

    4-Hydroxyphenylpiperidine: Lacks the carbonyl group, resulting in different chemical reactivity and biological activity.

    4-Hydroxyphenylpiperidin-4-one: Similar structure but with the carbonyl group at a different position, leading to distinct properties.

Uniqueness: 6-(4-Hydroxyphenyl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

1894476-63-1

Molecular Formula

C11H13NO2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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